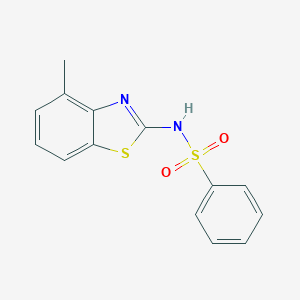

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Vorbereitungsmethoden

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, derivatives of benzothiazole and sulfonamide have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Antiviral Properties

Research has indicated that derivatives of benzothiazole can also exhibit antiviral activities. In vitro studies demonstrated that certain benzothiazole derivatives, including this compound, showed promising results against viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CVB4). These compounds were evaluated for their cytotoxicity and selectivity indices, revealing their potential as antiviral agents .

Antidiabetic Effects

Studies have reported the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides and their evaluation for antidiabetic activity. These compounds demonstrated significant reductions in plasma glucose levels in non-insulin-dependent diabetes mellitus models . The mechanisms involve modulation of metabolic pathways related to glucose homeostasis.

Chemical Reactions and Syntheses

This compound serves as a versatile building block in organic synthesis. It undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents such as hydrogen peroxide and sodium borohydride are utilized in these processes.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonamide derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Various electrophiles | Benzothiazole derivatives |

Antimicrobial Efficacy Study

A study focused on the synthesis of various benzothiazole derivatives revealed that certain compounds exhibited over 50% reduction in viral loads against CVB4 and HSV-1 when compared to standard antiviral drugs like acyclovir. The selectivity indices indicated that these compounds were not only effective but also had manageable cytotoxicity levels .

Antidiabetic Research

In vivo studies demonstrated that specific derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides significantly lowered blood glucose levels in diabetic rat models. This suggests a potential therapeutic role for these compounds in managing diabetes .

Wirkmechanismus

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme dihydroorotase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition disrupts the metabolic processes of the target organism, leading to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biologische Aktivität

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly its antibacterial and potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzenesulfonamide group. This structural configuration is significant as it influences the compound's biological interactions.

The primary mechanism of action for this compound involves inhibition of specific enzymes crucial for bacterial survival. Notably, it has been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition disrupts the synthesis of nucleic acids, leading to bacteriostatic effects against various bacterial strains .

Antibacterial Activity

Numerous studies have reported the antibacterial properties of this compound and its derivatives. The following table summarizes key findings from recent research:

These findings indicate that certain substitutions on the benzothiazole ring can enhance antibacterial potency.

Comparative Studies

Comparative studies with other benzothiazole derivatives have highlighted the unique efficacy of this compound. For instance, it has been shown to outperform traditional antibiotics like ampicillin and streptomycin against specific bacterial targets . This suggests that modifications to the benzothiazole structure can lead to improved therapeutic profiles.

Case Studies

- Antimicrobial Activity : A study investigated a series of derivatives including this compound in combination with cell-penetrating peptides. The results demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when used in conjunction with octaarginine .

- In Vivo Studies : Research has also focused on the compound's potential anti-inflammatory effects. In vivo models have shown that derivatives exhibit significant anti-inflammatory activity without notable toxicity to human liver cells (HepG2), suggesting a favorable safety profile for therapeutic applications .

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-10-6-5-9-12-13(10)15-14(19-12)16-20(17,18)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPEIPCOXJGEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.